molecular formula C8H8N4O6 B1243949 Nitrofurantoin monohydrate CAS No. 17140-81-7

Nitrofurantoin monohydrate

Cat. No.: B1243949
CAS No.: 17140-81-7
M. Wt: 256.17 g/mol
InChI Key: NHBPVLAHAVEISO-JSGFVSQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrofurantoin Monohydrate is a monohydrate form of nitrofurantoin, a synthetic derivative of imidazolidinedione (hydantoin) that inhibits bacterial DNA, RNA, and cell wall protein synthesis.

Mechanism of Action

Target of Action

Nitrofurantoin monohydrate primarily targets bacterial cells, specifically their nitroreductases . These enzymes play a crucial role in bacterial metabolism and survival.

Mode of Action

Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates inhibit the citric acid cycle, a fundamental metabolic pathway, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes nitrofurantoin more resistant to the development of bacterial resistance .

Biochemical Pathways

The primary biochemical pathway affected by nitrofurantoin is the citric acid cycle . By inhibiting this cycle, nitrofurantoin disrupts the energy production within the bacterial cell, leading to cell death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and survival of the bacteria .

Pharmacokinetics

Nitrofurantoin exhibits a bioavailability of 38.8-44.3% . It reaches a peak concentration (Cmax) of 0.875-0.963mg/L with an area under the curve (AUC) of 2.21-2.42mg*h/L . The drug is well absorbed, and its absorption and duration of therapeutic concentrations in the urine are increased when taken with food . The half-life of nitrofurantoin is between 20 to 60 minutes , and it is excreted in the urine, with 20% to 25% of the drug being excreted unchanged .

Result of Action

The result of nitrofurantoin’s action is the death of bacterial cells. By inhibiting key biochemical pathways and the synthesis of vital macromolecules, nitrofurantoin effectively halts bacterial growth and survival . This makes it an effective treatment for urinary tract infections .

Action Environment

The action of nitrofurantoin is influenced by the environment within the urinary tract, where the drug reaches therapeutic concentrations . The acidic environment of urine can enhance the drug’s solubility and its antimicrobial activity. Additionally, nitrofurantoin’s efficacy can be influenced by the presence of nitroreductase-producing bacteria, which are necessary for the drug’s activation .

Biochemical Analysis

Biochemical Properties

Nitrofurantoin monohydrate plays a crucial role in biochemical reactions by interacting with bacterial flavoproteins. These interactions lead to the reduction of this compound into reactive intermediates. These intermediates then inactivate or alter bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum activity makes this compound an effective antibacterial agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This disruption leads to the inhibition of cell signaling pathways, alterations in gene expression, and interference with cellular metabolism. The compound’s ability to target multiple cellular processes makes it a potent antibiotic against a wide range of bacterial pathogens .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by bacterial flavoproteins to form reactive intermediates. These intermediates bind to bacterial ribosomal proteins and other macromolecules, leading to the inhibition of essential biochemical processes. This compound’s ability to inhibit protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis at the molecular level is key to its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and slow degradation, which allows it to maintain its antibacterial activity over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity. These threshold effects highlight the importance of careful dosage management to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within bacterial cells. The compound is reduced by bacterial flavoproteins to form reactive intermediates, which then interact with various enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels, leading to the inhibition of essential biochemical processes such as protein synthesis and DNA replication .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects. The distribution of this compound within bacterial cells is crucial for its ability to inhibit multiple biochemical processes .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells through targeting signals and post-translational modifications. This localization allows this compound to effectively interact with bacterial ribosomal proteins and other macromolecules, leading to the inhibition of essential biochemical processes .

Properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPVLAHAVEISO-JSGFVSQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-20-9 (Parent)
Record name Nitrofurantoin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70169092
Record name Nitrofurantoin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-81-7
Record name Nitrofurantoin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofurantoin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROFURANTOIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QI2CQQ1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrofurantoin monohydrate
Reactant of Route 2
Reactant of Route 2
Nitrofurantoin monohydrate
Reactant of Route 3
Nitrofurantoin monohydrate
Reactant of Route 4
Nitrofurantoin monohydrate
Reactant of Route 5
Nitrofurantoin monohydrate
Reactant of Route 6
Nitrofurantoin monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.